4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide
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Description
“4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide” is a chemical compound that contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains two trifluoromethyl groups (-CF3) and a carbohydrazide group (-CONHNH2).
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of 4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine to form the carbohydrazide .Molecular Structure Analysis
The molecular structure would be based on a pyridine ring, with trifluoromethyl groups attached at the 4 and 6 positions, and a carbohydrazide group at the 2 position. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the carbohydrazide group could react with aldehydes or ketones to form hydrazones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl groups would likely make the compound more lipophilic, while the carbohydrazide group could participate in hydrogen bonding .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)3-1-4(6(18)17-15)16-5(2-3)8(12,13)14/h1-2H,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVHPADYKWHQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)NN)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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